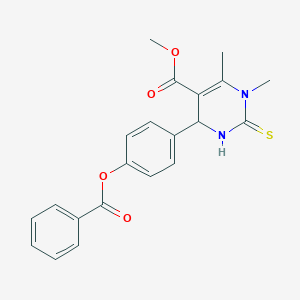

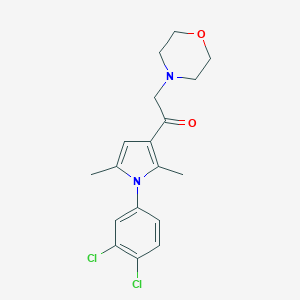

![molecular formula C26H25NO3S B383223 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine CAS No. 385786-39-0](/img/structure/B383223.png)

7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine, also known as TBN or TBN-9, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. TBN-9 is a member of the benzothiazepine family of compounds, which have been shown to have a wide range of biological activities.

科学的研究の応用

Anti-Cancer Activity

The TMP group has been identified as a critical pharmacophore in the development of anti-cancer agents. Compounds containing TMP have shown to effectively inhibit various cancer-related proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . The benzothiazepine ring system, often found in cardiovascular drugs, could be repurposed for cancer treatment due to its ability to interact with biological targets.

Anti-Fungal and Anti-Bacterial Properties

Research indicates that TMP-bearing compounds possess significant anti-fungal and anti-bacterial properties . This includes activity against challenging pathogens like Helicobacter pylori and Mycobacterium tuberculosis , suggesting potential applications in treating infectious diseases.

Antiviral Potential

The TMP moiety has been associated with antiviral activity against viruses such as HIV, hepatitis C, and influenza . The structural complexity of 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine could be explored for its potential to inhibit viral replication or entry into host cells.

Anti-Parasitic Effects

Compounds with the TMP pharmacophore have demonstrated efficacy against parasitic infections caused by organisms like Leishmania , Malaria , and Trypanosoma . The benzothiazepine core could enhance these properties, offering a new avenue for anti-parasitic drug development.

Neuroprotective Applications

The TMP group has been linked to anti-Alzheimer and anti-depressant effects . The combination with benzothiazepine could lead to novel treatments for neurodegenerative diseases and mood disorders.

Cardiovascular Research

Benzothiazepines are well-known for their role in cardiovascular drugs, particularly as calcium channel blockers . The unique structure of this compound could be investigated for new cardiovascular therapies, potentially offering benefits over existing medications.

Anti-Inflammatory Activity

There is evidence to suggest that TMP-containing compounds can exhibit anti-inflammatory properties . This, coupled with the benzothiazepine structure, might lead to new treatments for chronic inflammatory conditions.

Migraine Relief

The anti-migraine properties of TMP compounds provide another potential application for this molecule . Research into how the benzothiazepine ring affects this activity could result in a novel class of migraine medications.

作用機序

Target of Action

The compound 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine is a complex molecule that contains a Trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of these targets, leading to a decrease in the biological activity of such analogs .

Biochemical Pathways

The TMP group’s interaction with its targets affects various biochemical pathways. For instance, the inhibition of tubulin affects the microtubule dynamics , which is crucial for cell division and thus has implications in cancer treatment . Similarly, the inhibition of Hsp90 can affect the protein folding process and the stability of several proteins involved in cell growth and survival .

Pharmacokinetics

The tmp group is known to be a part of several therapeutically interesting drugs, suggesting that it may have favorable drug-like properties .

Result of Action

The result of the compound’s action is multi-faceted due to its interaction with multiple targets. It has shown notable anti-cancer effects . Furthermore, select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus , hepatitis C virus , and influenza virus .

特性

IUPAC Name |

7-(3,4,5-trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO3S/c1-28-21-14-17(15-22(29-2)25(21)30-3)26-19-13-12-16-8-4-5-9-18(16)24(19)27-20-10-6-7-11-23(20)31-26/h4-11,14-15,19,26H,12-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJBAAQACVTYSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3CCC4=CC=CC=C4C3=NC5=CC=CC=C5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

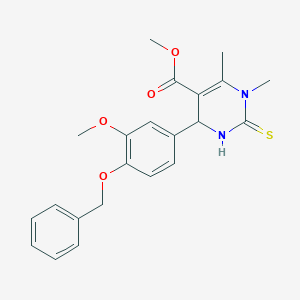

![7-(3-bromophenyl)-5-methyl-2-phenyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B383143.png)

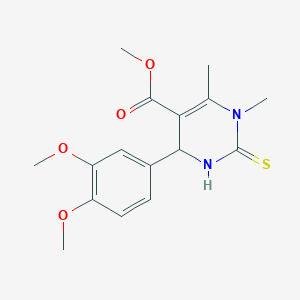

![ethyl 2-[({[5-(2-furyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B383154.png)

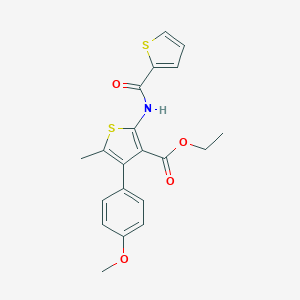

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B383155.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B383157.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B383158.png)

![ethyl 2-[[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B383160.png)

![ethyl 2-({[(3-allyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-(5-methyl-2-furyl)-3-thiophenecarboxylate](/img/structure/B383162.png)

![methyl 2-[[2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B383163.png)